

physicochemical properties of 6-Iodobenzo[d]thiazole

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Compound of Interest

Compound Name: 6-Iodobenzo[d]thiazole

Cat. No.: B1592812

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An In-depth Technical Guide to the Physicochemical Properties of **6-Iodobenzo[d]thiazole**

Executive Summary

6-Iodobenzo[d]thiazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science industries. Its benzothiazole core is a recognized "privileged scaffold" present in numerous bioactive molecules, while the iodine atom at the 6-position provides a versatile synthetic handle for molecular elaboration through cross-coupling reactions. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for ensuring safe handling. This guide provides a comprehensive overview of the known and predicted properties of **6-Iodobenzo[d]thiazole**, details robust experimental protocols for their validation, and contextualizes its utility for researchers, chemists, and drug development professionals.

Introduction: The Significance of 6-Iodobenzo[d]thiazole

The benzothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a halogen, specifically iodine, onto this scaffold dramatically enhances its utility as a chemical building block. The carbon-iodine bond in **6-Iodobenzo[d]thiazole** is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira,

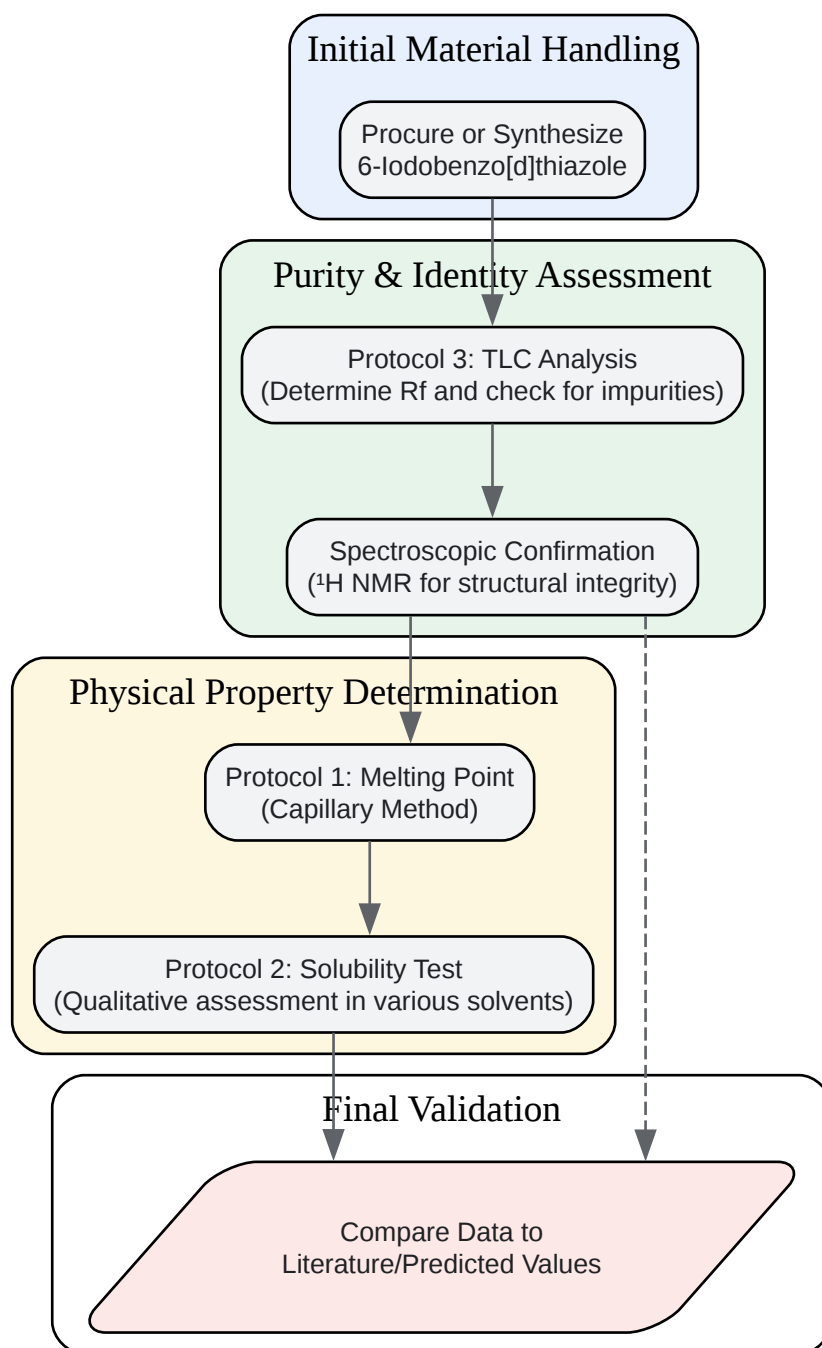
Buchwald-Hartwig). This reactivity allows for the systematic and modular synthesis of complex molecular architectures, making it an invaluable intermediate for creating libraries of novel compounds for drug discovery screening.

This document serves as a senior application scientist's guide to this key intermediate. It moves beyond a simple recitation of data to explain the causality behind experimental methodologies and to provide a framework for generating reliable, reproducible results in the laboratory.

Molecular and Structural Characteristics

The fundamental identity of **6-Iodobenzo[d]thiazole** is defined by its unique arrangement of atoms and bonds.

- IUPAC Name: 6-iodo-1,3-benzothiazole
- Synonyms: **6-Iodobenzo[d]thiazole**[\[1\]](#)
- CAS Number: 654070-00-5[\[1\]](#)
- Molecular Formula: C₇H₄INS[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 261.09 g/mol [\[1\]](#)



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